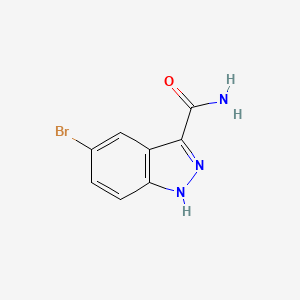
5-Bromo-1H-indazole-3-carboxamide
Descripción general
Descripción
5-Bromo-1H-indazole-3-carboxamide, also known as ADB-5Br-INACA, is classified as a synthetic cannabinoid . Synthetic cannabinoids have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) . The molecular formula of this compound is C8H6BrN3O .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxamides, such as this compound, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxamides .Molecular Structure Analysis
The molecular structure of this compound consists of an indazole core with a bromine atom at the 5 position and a carboxamide group at the 3 position . The InChI code for this compound is 1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) .Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, which can be converted into a variety of polyfunctionalized 3-substituted indazoles, are key intermediates in these reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 240.06 . It appears as a white to yellow solid . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
5-Bromo-1H-indazole-3-carboxamide and its derivatives are frequently studied for their chemical synthesis and structural characterization. Anuradha et al. (2014) described the synthesis and spectroscopic characterization of a compound derived from 5-bromoindazole-3-carboxylic acid methylester, detailing its crystal structure and hydrogen bonding interactions (Anuradha et al., 2014). Similarly, Gogireddy et al. (2014) synthesized derivatives of 1H-pyridin-4-yl-3,5-disubstituted indazoles using 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, providing insight into their structure and potential Akt kinase activity (Gogireddy et al., 2014).
Biomedical Research
In the realm of biomedical research, several studies have focused on the therapeutic potential of this compound derivatives. For instance, Patel et al. (2012) explored N‐Substituted Indazole‐3‐Carboxamides as inhibitors of poly(ADP‐ribose)polymerase‐1 (PARP‐1), indicating their potential in treating diabetes and preserving insulin secretion in rats (Patel et al., 2012). Additionally, Maggio et al. (2011) synthesized several N-phenyl-1H-indazole-1-carboxamides with noted antiproliferative activity against a variety of cancer cell lines, suggesting their potential in cancer therapy (Maggio et al., 2011).
Crystallography and Molecular Structure
The analysis of crystal structures and molecular interactions of this compound derivatives has been a subject of interest. Hao et al. (2017) synthesized and evaluated the antitumor activity of a specific compound, providing detailed insights into its crystal structure (Hao et al., 2017).
Pharmacological Research
The pharmacological properties of this compound derivatives have been investigated in several studies. Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as selective and reversible inhibitors of monoamine oxidase B (MAO-B), highlighting their potential in treating neurological disorders (Tzvetkov et al., 2014).
Molecular Docking and Computational Studies
Computational docking studies and theoretical analysis of this compound derivatives also play a significant role in understanding their interaction with biological molecules. Tzvetkov and Antonov (2017) conducted pharmacological and physicochemical studies of indazole-5-carboxamides as MAO-B inhibitors, providing insights into their binding modes through computational studies (Tzvetkov & Antonov, 2017).
Mecanismo De Acción
Target of Action
5-Bromo-1H-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist . The primary targets of this compound are the cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with its targets, the cannabinoid receptors, by binding to them . This binding triggers a series of events leading to changes in the cell’s function.
Biochemical Pathways
The interaction of this compound with cannabinoid receptors affects several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory . The downstream effects of these pathways are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed .
Pharmacokinetics
It is known that the bromide on the indazole remains intact on metabolites, allowing these compounds to be easily distinguished in toxicological samples from their non-brominated analogs .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed . It is known that the compound’s interaction with cannabinoid receptors can lead to changes in cell function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity can be affected by the pH of the environment, as it is synthesized via nitrosation of indoles in a slightly acidic environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPIUDHMDGSMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


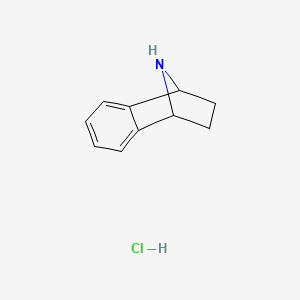
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)

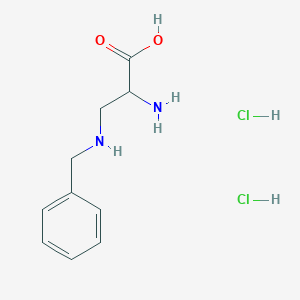

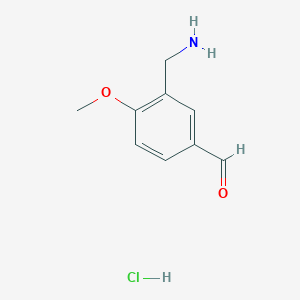
![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)
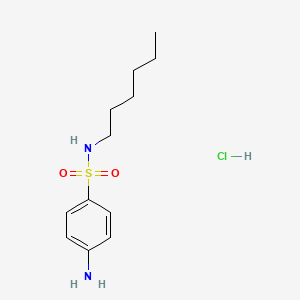
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)

![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)

